N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine
Description
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine (CAS: 1856081-93-0) is a pyrazole-based compound with a molecular formula of C₁₂H₁₈ClF₂N₅ and a molecular weight of 305.76 g/mol . Its structure features two pyrazole rings:
- Ring 1: 1-(Difluoromethyl)-1H-pyrazol-5-yl group, linked via a methyl bridge.
- Ring 2: 1-Propyl-1H-pyrazol-4-amine moiety.
The difluoromethyl substituent enhances metabolic stability and lipophilicity, while the propyl chain contributes to hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-2-5-17-8-9(6-16-17)14-7-10-3-4-15-18(10)11(12)13/h3-4,6,8,11,14H,2,5,7H2,1H3 |
InChI Key |
VBTJKJCKZJXAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves multiple steps. One common method includes the reaction of 1-(difluoromethyl)-1H-pyrazole with appropriate alkylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, thereby affecting cellular respiration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and its analogs:
Key Comparative Findings
Substituent Impact on Bioactivity
- Fluorinated Groups: The target compound’s difluoromethyl group (C–F bond dissociation energy: ~116 kcal/mol) offers greater metabolic stability compared to monofluoro (e.g., ) or non-fluorinated analogs .
- Hydrochloride Salt vs. Free Base : ’s hydrochloride salt increases aqueous solubility (critical for oral bioavailability), whereas the free base in the target compound may require formulation enhancements for drug delivery .
Pharmacological Potential
- Kinase Inhibition: The target compound’s pyrazole-pyrazole scaffold resembles ’s pyrazolo[3,4-d]pyrimidine derivatives, which inhibit kinases like JAK3 (IC₅₀: <10 nM) . Its difluoromethyl group may enhance target selectivity over non-fluorinated analogs.
- Antimicrobial Activity : ’s dimethyl-fluoro-pyrazole derivative exhibits broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the target compound could be optimized similarly .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated at ~2.5 (calculated using fragment-based methods), higher than ’s hydrochloride salt (~1.8) but lower than ’s trifluoromethyl-rich analog (~4.2) .
- Thermal Stability : Pyrazole derivatives with alkyl chains (e.g., propyl, pentyl) typically show melting points between 120–180°C, whereas heterocyclic extensions (e.g., oxadiazole in ) reduce crystallinity but improve solubility .
Challenges and Opportunities
- Synthetic Complexity : The target compound’s methyl-bridged pyrazole system requires multi-step synthesis (e.g., Suzuki coupling or reductive amination), similar to ’s indazole-carboxamide derivatives .
- Toxicity Profile : Fluorinated pyrazoles may pose renal toxicity risks due to fluoride release under physiological conditions, necessitating in vivo safety studies .
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉F₂N₅, with a molecular weight of 283.32 g/mol. Its structure features a difluoromethyl group that may influence its biological activity by enhancing lipophilicity or altering binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrazole moiety is significant, as pyrazoles are known to exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key proteins involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated inhibitory effects against BRAF(V600E) and EGFR, which are critical in various cancers .
- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
In Vitro Studies
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, a related compound demonstrated sub-micromolar antiproliferative activity (GI50 values ranging from 0.127 to 0.560 μM) across a panel of 13 cancer cell lines . This suggests that the compound may act as an effective anticancer agent.
Case Studies
A notable case study involved the evaluation of pyrazole derivatives for their antimalarial properties. Compounds structurally similar to this compound were tested against chloroquine-resistant strains of Plasmodium falciparum. The results indicated significant in vitro activity, highlighting the potential for developing new antimalarial therapies .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Allylamine | Amine group | Antimicrobial |
| 2-Hydroxy-2-methylpropiophenone | Pyrazole ring | Anticancer |
| N-{[3-(trifluoromethyl)-pyrazol]} | Trifluoromethyl group | Antiproliferative |
The distinct difluoromethyl substitution in this compound may provide unique binding interactions compared to these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
